

Technical Support Center: Recrystallization of α -D-Glucopyranose Pentaacetate

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Compound of Interest

Compound Name: *alpha-D-Glucopyranose, pentaacetate*

Cat. No.: *B1139843*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of α -D-Glucopyranose, pentaacetate.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure α -D-glucopyranose pentaacetate?

The reported melting point for α -D-glucopyranose pentaacetate is in the range of 111-114 °C. [1] A broad melting point range below this window may indicate the presence of impurities.

Q2: Which solvents are suitable for the recrystallization of α -D-glucopyranose pentaacetate?

A variety of solvents can be used for the recrystallization of α -D-glucopyranose pentaacetate. It is soluble in several organic solvents like ethanol and chloroform.[1] A common and effective solvent system is a mixture of methanol and water, typically in a ratio of approximately 1:2.[2] Other suitable recrystallization solvents include ethanol, isopropanol, butanol, acetone, butanone, and ethyl acetate, as well as their aqueous solutions.[3] An 80% (w/w) aqueous ethanol solution has also been successfully used.[3]

Q3: How can I remove the β -anomer impurity from my α -D-glucopyranose pentaacetate product?

The β -anomer is a common impurity in the synthesis of the α -anomer. Recrystallization is the primary method for separating the two anomers. Due to differences in their crystal structures and solubilities, a carefully chosen solvent system can preferentially crystallize the desired α -anomer, leaving the β -anomer in the mother liquor. A mixture of the two anomers is often a byproduct in industrial production and can be a challenge to separate due to the high cost.[4]

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

The formation of an oil, or "oiling out," can occur for several reasons. This often happens if the melting point of the compound is low relative to the boiling point of the solvent. To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent system with a lower boiling point may also prevent this issue.

Q5: What is a typical yield for the recrystallization of α -D-glucopyranose pentaacetate?

Yields can vary depending on the initial purity of the crude product and the specific recrystallization procedure used. A reported synthesis followed by recrystallization from ethanol gave a yield of 75% for the pure product.[5] Another procedure involving an 80% (w/w) aqueous ethanol recrystallization reported a product yield of 69.6%.[3]

Data Presentation

Table 1: Physical and Recrystallization Properties of α -D-Glucopyranose Pentaacetate

Property	Value/Information	Source(s)
Molecular Formula	C ₁₆ H ₂₂ O ₁₁	[1][6]
Molecular Weight	390.34 g/mol	[1][6]
Appearance	White crystalline powder	[1]
Melting Point (°C)	111 - 114	[1]
Solubility	Soluble in water, easily soluble in ethanol and chloroform.	[1]
Recrystallization Solvents	Methanol/water (~1:2), Ethanol, Isopropanol, Butanol, Acetone, Butanone, Ethyl Acetate, Aqueous solutions of the aforementioned solvents.	[2][3]
Example Recrystallization Yield	69.6% (from 80% aq. ethanol), 75% (from ethanol)	[3][5]
Purity after Recrystallization	≥98.0% (by GC)	[1]

Experimental Protocols

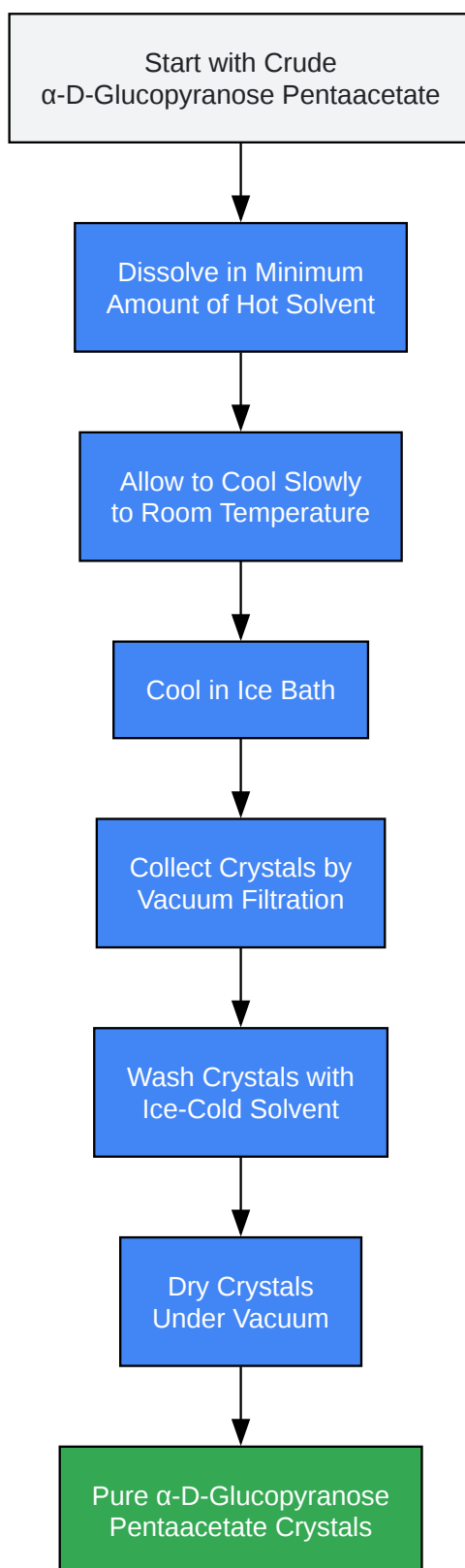
Detailed Methodology for Recrystallization from Methanol/Water

This protocol is adapted from a standard laboratory procedure for the synthesis and purification of D-glucose pentaacetate.[2]

- **Dissolution:** Place the crude α-D-glucopyranose pentaacetate in an Erlenmeyer flask. Add the minimum amount of hot methanol to completely dissolve the solid. This should be done on a hot plate with gentle heating and stirring.
- **Addition of Anti-solvent:** Once the solid is fully dissolved, slowly add water (the anti-solvent) dropwise to the hot solution until you observe the first signs of persistent cloudiness (precipitation).

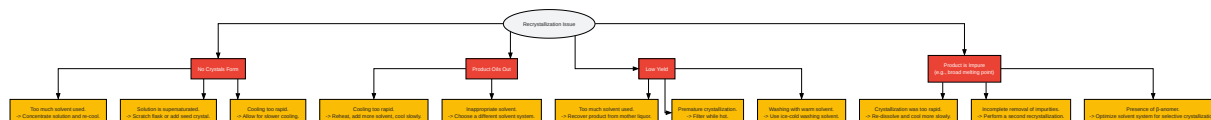
- **Re-dissolution:** Add a few more drops of hot methanol to the cloudy solution until it becomes clear again. The goal is to have a saturated solution at the boiling point of the solvent mixture.
- **Cooling and Crystallization:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.
- **Ice Bath Cooling:** Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold methanol/water mixture (in the same ratio used for recrystallization) to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum for a sufficient amount of time to remove all traces of solvent.
- **Analysis:** Determine the weight of the pure product to calculate the yield and measure its melting point to assess purity.

Mandatory Visualization



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Caption: General workflow for the recrystallization of α-D-glucopyranose pentaacetate.



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Caption: Troubleshooting guide for common recrystallization issues.

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